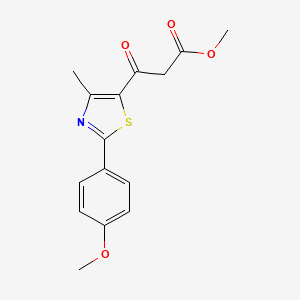

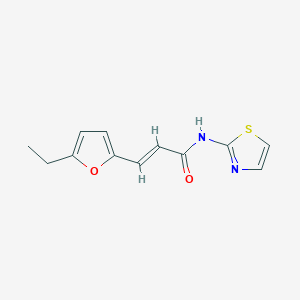

![molecular formula C11H11N3O B2892265 3-(吡啶-4-基)-4,5,6,7-四氢异恶唑并[4,5-c]吡啶 CAS No. 1190971-47-1](/img/structure/B2892265.png)

3-(吡啶-4-基)-4,5,6,7-四氢异恶唑并[4,5-c]吡啶

描述

“3-(Pyridin-4-yl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine” is a compound that belongs to the class of organic compounds known as pyridines and derivatives . These are compounds containing a pyridine ring, which is a six-member aromatic heterocycle which consists of one nitrogen atom and five carbon atoms .

科学研究应用

生物医学应用中的杂环化合物

与3-(吡啶-4-基)-4,5,6,7-四氢异恶唑并[4,5-c]吡啶具有相似结构的1H-吡唑并[3,4-b]吡啶等化合物因其生物医学应用而被广泛研究。这些杂环化合物表现出广泛的生物活性,使其在开发新的治疗剂中具有价值。核心结构上的取代基的多功能性允许合成具有靶向生物学特性的衍生物,范围从抗癌到抗菌活性 (Donaire-Arias等人,2022)。

材料科学的进展

在材料科学中,吡啶和异恶唑的衍生物,类似于3-(吡啶-4-基)-4,5,6,7-四氢异恶唑并[4,5-c]吡啶,已应用于合成具有独特性质的复杂结构。例如,吡唑基吡啶配合物已显示出在创建具有缓慢磁化反转的材料方面的潜力,表明在数据存储和磁性传感器中的应用 (Gass等人,2012)。

催化和有机合成

基于吡啶的化合物的结构框架促进了它们在催化和有机合成中的应用。例如,含有吡啶基和四唑配体的配合物因其催化性能而受到探索,证明了这些化合物在促进各种化学反应(包括聚合和精细化学品合成)中的重要性 (Stagni等人,2008)。

OLED应用的光物理性质

具有吡唑和吡啶部分的化合物也因其光物理性质而受到研究,使其成为有机发光二极管(OLED)应用的合适候选者。它们在电激发时发光的能力对于开发更高效和更耐用的显示器和照明设备至关重要 (Li等人,2016)。

作用机制

Target of Action

Similar compounds have been known to target cyclin-dependent kinase 2 .

Mode of Action

It’s worth noting that similar compounds have shown diverse pharmacological effects, including antileishmanial and antimalarial activities .

Biochemical Pathways

Related compounds have been found to influence various biological pathways, including glucose uptake into muscle and fat cells .

Result of Action

Related compounds have shown cytotoxic activities against certain cancer cell lines .

属性

IUPAC Name |

3-pyridin-4-yl-4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-c]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-4-12-5-2-8(1)11-9-7-13-6-3-10(9)15-14-11/h1-2,4-5,13H,3,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEJLORGVCJIALV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1ON=C2C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

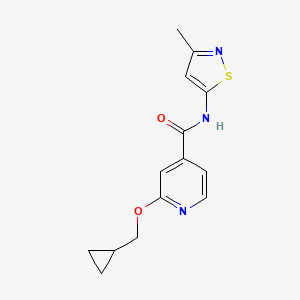

![(1R,2S)-2-[1-(2-Methylpropyl)pyrazol-4-yl]cyclopropan-1-amine;dihydrochloride](/img/structure/B2892182.png)

![N-[(2-chloro-6-fluorophenyl)(cyano)methyl]-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B2892183.png)

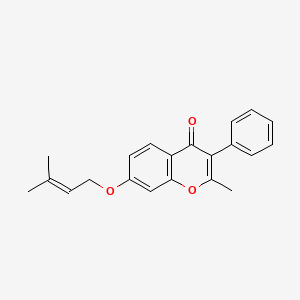

![(NE)-N-[2-methyl-1-[4-[2-(4-nitrophenoxy)ethoxy]phenyl]propylidene]hydroxylamine](/img/structure/B2892185.png)

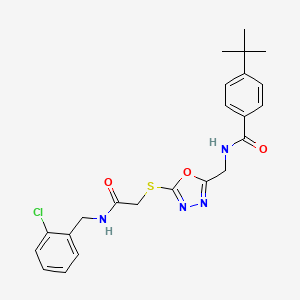

![5-chloro-N-{[6-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]methyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2892192.png)

![(E)-N-[Cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2892194.png)

![1-[2-[(4-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one](/img/structure/B2892200.png)